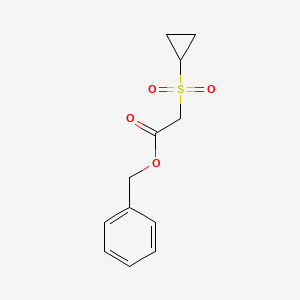

Benzyl 2-cyclopropylsulfonylacetate

Beschreibung

Benzyl 2-cyclopropylsulfonylacetate is an organic ester characterized by a benzyl group, a cyclopropane ring, and a sulfonylacetate moiety. Its structure integrates a sulfonyl group (electron-withdrawing) and a cyclopropyl substituent, which influence its chemical reactivity, polarity, and stability. The benzyl group enhances lipophilicity, making the compound suitable for applications requiring controlled solubility, such as pharmaceutical intermediates or specialty solvents.

Eigenschaften

IUPAC Name |

benzyl 2-cyclopropylsulfonylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4S/c13-12(9-17(14,15)11-6-7-11)16-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBNQAQJSLXDOFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)CC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares Benzyl 2-cyclopropylsulfonylacetate with key analogs, focusing on molecular features, physicochemical properties, and functional differences.

Benzilic Acid (2-Hydroxy-2,2-diphenylacetic acid)

- Molecular Formula : C₁₄H₁₂O₃ (vs. C₁₂H₁₄O₄S for Benzyl 2-cyclopropylsulfonylacetate) .

- Structural Differences : Benzilic acid lacks the sulfonyl and cyclopropyl groups but features two phenyl rings and a hydroxyl group.

- Key Properties :

- Contrast : The sulfonyl group in Benzyl 2-cyclopropylsulfonylacetate increases polarity and hydrolytic stability compared to benzilic acid’s hydroxyl group, which is prone to oxidation .

Methyl Benzoate

- Molecular Formula : C₈H₈O₂ .

- Structural Differences : A simple benzoate ester without cyclopropane or sulfonyl groups.

- Key Properties :

- Volatile liquid with a fruity odor.

- Low boiling point (199°C) due to minimal steric hindrance.

- Contrast : Benzyl 2-cyclopropylsulfonylacetate’s sulfonyl group and cyclopropane ring reduce volatility and enhance thermal stability, making it less suitable as a fragrance but more viable in high-temperature reactions .

Benzyl 2-Cyclopropyl-2-hydroxyacetate

- Molecular Formula : C₁₂H₁₄O₃ (vs. C₁₂H₁₄O₄S for the sulfonyl variant) .

- Structural Differences : Replaces the sulfonyl group with a hydroxyl group.

- Key Properties :

- Hydroxyl group increases susceptibility to oxidation and enzymatic degradation.

- Lower polarity compared to the sulfonyl analog.

- Contrast : The sulfonyl group in Benzyl 2-cyclopropylsulfonylacetate improves resistance to hydrolysis and metabolic breakdown, enhancing its utility in prodrug design .

Isopropyl Benzoate

- Molecular Formula : C₁₀H₁₂O₂ .

- Structural Differences : Branched aliphatic ester chain without cyclopropane or sulfonyl groups.

- Key Properties :

- Moderate lipophilicity, used as a plasticizer or solvent.

Table 1: Comparative Analysis of Key Compounds

| Compound | Molecular Formula | Substituents | Boiling Point (°C) | Polarity | Stability |

|---|---|---|---|---|---|

| Benzyl 2-cyclopropylsulfonylacetate | C₁₂H₁₄O₄S | Cyclopropylsulfonyl, benzyl | ~300 (estimated) | High | High |

| Benzilic acid | C₁₄H₁₂O₃ | Diphenyl, hydroxyl | Decomposes | Moderate | Moderate |

| Methyl benzoate | C₈H₈O₂ | Methyl, benzoyl | 199 | Low | Low |

| Benzyl 2-cyclopropyl-2-hydroxyacetate | C₁₂H₁₄O₃ | Cyclopropyl, hydroxyl | ~220 (estimated) | Moderate | Low |

Key Observations:

Electronic Effects : The sulfonyl group in Benzyl 2-cyclopropylsulfonylacetate withdraws electron density, stabilizing the acetate moiety against nucleophilic attack compared to hydroxyl or methyl analogs .

Applications : Sulfonyl-containing esters are prioritized in drug delivery systems for their stability, whereas hydroxylated variants (e.g., benzilic acid) are used in synthetic intermediates .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.